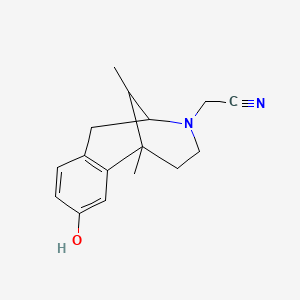
2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyanomethyl)-6,11-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzazocine core, which is a bicyclic structure containing a benzene ring fused to an azocine ring. The presence of hydroxyl and acetonitrile functional groups further enhances its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazocine Core: The initial step involves the cyclization of a suitable precursor to form the benzazocine core. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of Functional Groups: The hydroxyl and acetonitrile groups are introduced through selective functionalization reactions. This may involve the use of reagents such as hydroxylating agents and nitrile sources under specific reaction conditions.
Purification and Isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. This requires optimization of reaction conditions, selection of suitable catalysts, and implementation of efficient purification processes to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and therapeutic effects.
類似化合物との比較
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran
- 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole
Uniqueness
1,2,3,4,5,6-Hexahydro-8-hydroxy-6,11-dimethyl-2,6-methano-3-benzazocine-3-acetonitrile stands out due to its unique benzazocine core structure and the presence of both hydroxyl and nitrile functional groups
特性
CAS番号 |
3639-69-8 |
|---|---|
分子式 |
C16H20N2O |
分子量 |
256.34 g/mol |
IUPAC名 |
2-(4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)acetonitrile |
InChI |
InChI=1S/C16H20N2O/c1-11-15-9-12-3-4-13(19)10-14(12)16(11,2)5-7-18(15)8-6-17/h3-4,10-11,15,19H,5,7-9H2,1-2H3 |
InChIキー |
SJIZBTMQJSTRNH-UHFFFAOYSA-N |
正規SMILES |
CC1C2CC3=C(C1(CCN2CC#N)C)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


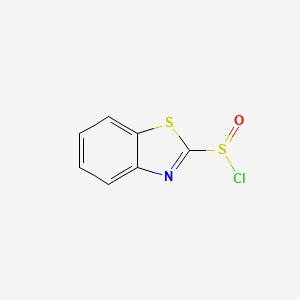
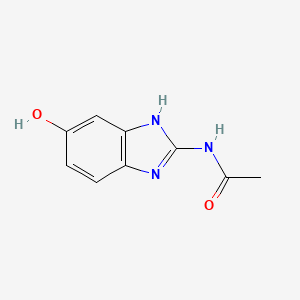
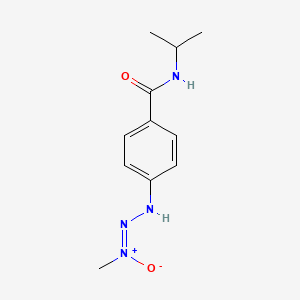

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
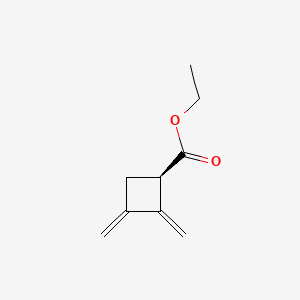


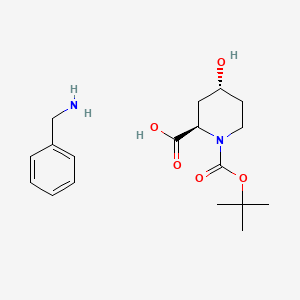
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
![Methyl [5-[(4-Fluorophenyl) (Hydroxyimino)Methyl]-1H-Benzimidazol-2-yl]Carbamate](/img/structure/B13817367.png)
